molecular formula C11H12BrN B2854669 7-bromo-2,3,3-trimethyl-3H-indole CAS No. 1701461-00-8

7-bromo-2,3,3-trimethyl-3H-indole

Cat. No.: B2854669
CAS No.: 1701461-00-8
M. Wt: 238.128
InChI Key: XOJIBYMUAAIIGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2,3,3-trimethyl-3H-indole derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of 2,3,3-trimethylindole.

Scientific Research Applications

7-bromo-2,3,3-trimethyl-3H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-bromo-2,3,3-trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,3,3-trimethyl-3H-indole is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Bromo-2,3,3-trimethyl-3H-indole is an indole derivative notable for its unique structure, which includes a bromine atom at the 7-position. This structural feature significantly influences its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research.

The compound can be synthesized through bromination of 2,3,3-trimethylindole, typically using bromine in solvents such as chloroform or dichloromethane. The presence of the bromine atom allows for various chemical reactions, including substitution and oxidation, which can lead to the formation of different derivatives and functionalized compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing the compound's effectiveness against various bacterial strains, it was found to inhibit growth significantly at concentrations as low as 50 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation involved its effects on human cancer cell lines, where it demonstrated cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were reported at 25 µM and 30 µM respectively. The proposed mechanism involves apoptosis induction through the activation of caspase pathways .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

The findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate study focused on the compound's effect on cancer cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HT-2930Activation of caspase pathways

These results highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to bind to serotonin receptors, which may influence neurotransmission and exhibit potential therapeutic effects in neurological disorders. Additionally, its structural characteristics allow it to participate in redox reactions that can modulate cellular oxidative stress levels .

Properties

IUPAC Name

7-bromo-2,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJIBYMUAAIIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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